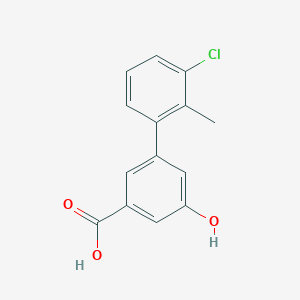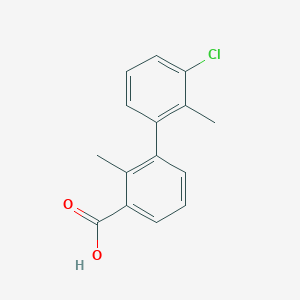
5-Chloro-3-(3-chloro-2-methylphenyl)benzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-3-(3-chloro-2-methylphenyl)benzoic acid, 95% (5-C3-C2MPA) is a synthetic organic compound belonging to the family of benzoic acids. It is an important intermediate in the synthesis of many other compounds, and has a wide range of applications in the field of organic chemistry. In
科学的研究の応用
5-Chloro-3-(3-chloro-2-methylphenyl)benzoic acid, 95% is widely used in scientific research as a reagent in the synthesis of various compounds. It is also used as a catalyst in many reactions, such as the oxidation of alcohols, the synthesis of heterocyclic compounds, and the formation of cyclic ethers. In addition, 5-Chloro-3-(3-chloro-2-methylphenyl)benzoic acid, 95% is used as a starting material in the synthesis of a variety of drugs, such as anti-inflammatory agents, antifungal agents, and anti-cancer agents.
作用機序
The mechanism of action of 5-Chloro-3-(3-chloro-2-methylphenyl)benzoic acid, 95% is not well understood. However, it is believed that the compound acts as an electrophilic reagent, reacting with nucleophilic species such as amines, alcohols, and carboxylic acids. The reaction of 5-Chloro-3-(3-chloro-2-methylphenyl)benzoic acid, 95% with these nucleophiles results in the formation of a new compound, which can then be used in further reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Chloro-3-(3-chloro-2-methylphenyl)benzoic acid, 95% are not well understood. However, it is believed that the compound may have a variety of effects on the body, including the inhibition of enzymes and the activation of certain receptors. In addition, 5-Chloro-3-(3-chloro-2-methylphenyl)benzoic acid, 95% may have an effect on the metabolism of certain drugs, as well as the absorption and distribution of certain nutrients.
実験室実験の利点と制限
The use of 5-Chloro-3-(3-chloro-2-methylphenyl)benzoic acid, 95% in lab experiments has several advantages. The compound is relatively inexpensive and can be synthesized easily. In addition, the reaction of 5-Chloro-3-(3-chloro-2-methylphenyl)benzoic acid, 95% with nucleophilic species produces a variety of compounds, which can then be used in further reactions. However, there are several limitations to the use of 5-Chloro-3-(3-chloro-2-methylphenyl)benzoic acid, 95% in lab experiments. The compound is highly reactive, and as such, must be handled with care. In addition, the compound is volatile and can easily evaporate if not handled properly.
将来の方向性
The potential future directions for 5-Chloro-3-(3-chloro-2-methylphenyl)benzoic acid, 95% include further research into the biochemical and physiological effects of the compound, as well as the development of new methods for its synthesis. In addition, further research into the mechanism of action of 5-Chloro-3-(3-chloro-2-methylphenyl)benzoic acid, 95% could lead to the development of new applications for the compound. Finally, the development of new methods for the purification and isolation of 5-Chloro-3-(3-chloro-2-methylphenyl)benzoic acid, 95% could lead to its increased use in the laboratory.
合成法
5-Chloro-3-(3-chloro-2-methylphenyl)benzoic acid, 95% can be synthesized by two methods: the Friedel-Crafts alkylation reaction and the Vilsmeier-Haack reaction. The Friedel-Crafts alkylation reaction involves the reaction of an aromatic compound with an alkyl halide in the presence of a Lewis acid catalyst. The reaction of 5-chloro-3-(3-chloro-2-methylphenyl)benzoic acid with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride or boron trifluoride produces 5-Chloro-3-(3-chloro-2-methylphenyl)benzoic acid, 95%. The Vilsmeier-Haack reaction is a two-step reaction involving the formation of a chloroiminium ion followed by the reaction with an aldehyde or ketone. The reaction of 5-chloro-3-(3-chloro-2-methylphenyl)benzoic acid with an aldehyde or ketone in the presence of an amine such as pyridine or triethylamine produces 5-Chloro-3-(3-chloro-2-methylphenyl)benzoic acid, 95%.
特性
IUPAC Name |
3-chloro-5-(3-chloro-2-methylphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O2/c1-8-12(3-2-4-13(8)16)9-5-10(14(17)18)7-11(15)6-9/h2-7H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLUPDDWLPNGEIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)C2=CC(=CC(=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20690280 |
Source


|
| Record name | 3',5-Dichloro-2'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20690280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261928-60-2 |
Source


|
| Record name | 3',5-Dichloro-2'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20690280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














